molecular formula C7H13N3O2S B1519225 N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide CAS No. 1096270-51-7

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Cat. No. B1519225
M. Wt: 203.26 g/mol
InChI Key: AZVOZEKJCXQWGS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .

Scientific Research Applications

Efficient Synthesis and Biological Activity

  • Selective Synthesis of Heterocyclic Sulfonamides : A study demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the compound's utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

  • Antimicrobial Activity : N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which are synthesized from sulfonamides, exhibit significant antimicrobial activity, demonstrating the compound's relevance in the development of new antimicrobial agents (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Catalysis and Organic Reactions

  • Catalysis of Mannich-Type Reactions : The compound has been used to catalyze Mannich-type reactions between ketones and α-imino esters, facilitating the synthesis of functionalized α-amino acid derivatives with high selectivity (Wang, Wang, & Li, 2004).

  • Gold-Catalyzed Domino Reactions : A study described the gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to efficiently prepare 1-substituted 3-sulfonyl-1H-pyrroles, showcasing the compound's utility in organic synthesis (Teo, Rao, Koh, & Chan, 2013).

Mechanistic Insights and Molecular Docking

  • Molecular Docking Study : An experimental and theoretical investigation reported on the synthesis, biological activity, and molecular docking studies of N-(2-pyridyl)-para-styrene sulfonamides, including N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, to evaluate their activity against specific targets (Shafieyoon, Mehdipour, & Tavakol, 2019).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could include exploring its potential applications in fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVOZEKJCXQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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